AMC-04

Description

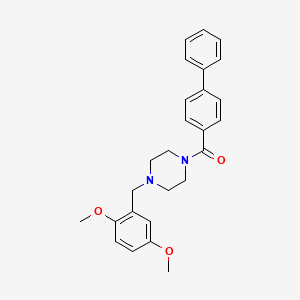

Biphenyl-4-yl[4-(2,5-dimethoxybenzyl)piperazin-1-yl]methanone is a synthetic compound characterized by a biphenyl core linked to a piperazine ring via a ketone group. The piperazine moiety is further substituted with a 2,5-dimethoxybenzyl group, which confers distinct electronic and steric properties. This structure aligns with pharmacophoric features common in antipsychotic agents, particularly those targeting dopamine (D2) and serotonin (5-HT2A) receptors . The compound’s design leverages the biphenyl group for enhanced lipophilicity and CNS penetration, while the dimethoxybenzyl substituent modulates receptor affinity and metabolic stability .

Properties

Molecular Formula |

C26H28N2O3 |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone |

InChI |

InChI=1S/C26H28N2O3/c1-30-24-12-13-25(31-2)23(18-24)19-27-14-16-28(17-15-27)26(29)22-10-8-21(9-11-22)20-6-4-3-5-7-20/h3-13,18H,14-17,19H2,1-2H3 |

InChI Key |

ZUBOTOODWZJTQL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4-yl[4-(2,5-dimethoxybenzyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the biphenyl and piperazine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the reagents and control the reaction conditions. The process may also include purification steps such as crystallization, distillation, or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-yl[4-(2,5-dimethoxybenzyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

Biphenyl-4-yl[4-(2,5-dimethoxybenzyl)piperazin-1-yl]methanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Biphenyl-4-yl[4-(2,5-dimethoxybenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Findings :

- Substituent Effects : The 2,5-dimethoxybenzyl group in the target compound enhances serotonin receptor binding compared to dichlorophenyl analogues (e.g., 2,3-dichlorophenyl shows low anti-serotonergic activity) . Conversely, electron-withdrawing groups like chlorine reduce QPlogBB values, indicating poorer blood-brain barrier penetration .

- Activity Trade-offs : Compounds with high anti-dopaminergic activity (e.g., 2-methoxyphenyl derivative) often exhibit increased catalepsy risk, whereas the target compound’s balanced D2/5-HT2A affinity may reduce extrapyramidal side effects .

Pharmacokinetic and Computational Insights

- QPlogBB and Electron Affinity (EA) : The target compound’s QPlogBB (0.65) suggests moderate brain penetration, outperforming the 3-chlorophenyl analogue (QPlogBB = 0.41) but lagging behind the 2-methoxyphenyl variant (0.72). EA values correlate inversely with anti-dopaminergic activity, likely due to altered receptor-ligand charge interactions .

- Metabolic Stability : The 2,5-dimethoxybenzyl group improves metabolic stability compared to unsubstituted benzyl derivatives, as methoxy groups resist oxidative degradation .

Functionalized Derivatives

- Hybrid Structures: Compound (±)-35 (4-(2-((2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)ethyl)-piperazin-1-ylmethanone) introduces a thiazole moiety, enhancing dopamine D3 receptor selectivity but reducing serotonin affinity .

- Triazolo-Oxazine Derivatives: Compounds like S352-0413 (e.g., [4-(2,5-dimethylbenzoyl)piperazin-1-yl][6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl]methanone) exhibit extended half-lives due to reduced CYP450 metabolism but show lower CNS activity .

Biological Activity

Biphenyl-4-yl[4-(2,5-dimethoxybenzyl)piperazin-1-yl]methanone is a synthetic compound that has garnered significant attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C₂₃H₂₁N₃O

CAS Number : 792928-94-0

SMILES Notation : O=C(C1=CC=C(C2=CC=CC=C2)C=C1)N3CCN(C4=CC=C(N+=O)C=C4)CC3

The compound features a biphenyl moiety, a piperazine ring, and a methanone functional group. The presence of two methoxy groups on the benzyl side chain enhances its potential for biological activity by influencing interactions with various biological targets.

Biological Activity Overview

Preliminary studies suggest that Biphenyl-4-yl[4-(2,5-dimethoxybenzyl)piperazin-1-yl]methanone may exhibit various biological activities, particularly in the fields of psychiatry and oncology. The following sections detail specific areas of biological activity.

Antibacterial Activity

Research has indicated that biphenyl derivatives, including this compound, possess significant antibacterial properties. A comparative analysis of similar compounds reveals their effectiveness against various bacterial strains:

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0039 | Staphylococcus aureus |

| Compound B | 0.025 | Escherichia coli |

| Compound C | 0.050 | Pseudomonas aeruginosa |

These results demonstrate that structural modifications can enhance antibacterial efficacy, suggesting that Biphenyl-4-yl[4-(2,5-dimethoxybenzyl)piperazin-1-yl]methanone could be a promising candidate for further development in antimicrobial therapy .

Anticancer Potential

The compound's structural features may also contribute to its anticancer properties. Similar biphenyl derivatives have shown activity against various cancer cell lines. For instance, studies have highlighted the inhibition of cell proliferation in breast cancer and leukemia models. The mechanism appears to involve the modulation of key signaling pathways related to cell growth and apoptosis .

The biological activity of Biphenyl-4-yl[4-(2,5-dimethoxybenzyl)piperazin-1-yl]methanone is primarily attributed to its ability to interact with specific molecular targets within cells. The piperazine ring is known for its interactions with neurotransmitter receptors, which may play a role in its psychiatric applications. Additionally, the biphenyl structure enhances the compound's ability to cross cell membranes, potentially increasing bioavailability and efficacy against target cells .

Synthesis Methods

The synthesis of Biphenyl-4-yl[4-(2,5-dimethoxybenzyl)piperazin-1-yl]methanone typically involves several steps:

- Formation of the Biphenyl Group : This can be achieved through a Suzuki coupling reaction.

- Piperazine Ring Formation : Introduced via a Mannich reaction.

- Methoxybenzyl Substitution : Achieved through nucleophilic substitution reactions.

These methods highlight the versatility in synthesizing this compound and modifying its structure for enhanced properties .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of biphenyl derivatives:

- Study on Antibacterial Activity : A recent publication reported that biphenyl derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, supporting their potential as therapeutic agents .

- Anticancer Research : In vitro studies demonstrated that compounds similar to Biphenyl-4-yl[4-(2,5-dimethoxybenzyl)piperazin-1-yl]methanone inhibited the growth of several cancer cell lines by inducing apoptosis through various molecular pathways .

- Pharmacokinetics Studies : Ongoing research is investigating how structural variations affect the pharmacokinetics and pharmacodynamics of this compound in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.